molecular formula C11H8ClN3O2 B13648450 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid

4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid

Cat. No.: B13648450
M. Wt: 249.65 g/mol
InChI Key: MTNKNVFJYJHNNK-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.

Preparation Methods

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .

Chemical Reactions Analysis

4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and various oxidizing agents. The major products formed from these reactions include sulfones, substituted derivatives, and cyclized products.

Mechanism of Action

The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.

Comparison with Similar Compounds

4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom and carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-9-10-14(5-6-15(10)11(16)17)8-4-2-1-3-7(8)13-9/h1-6,13H,(H,16,17)

InChI Key

MTNKNVFJYJHNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C3N2C=CN3C(=O)O)Cl

Origin of Product

United States

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